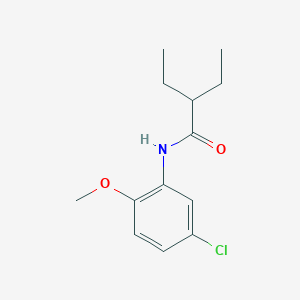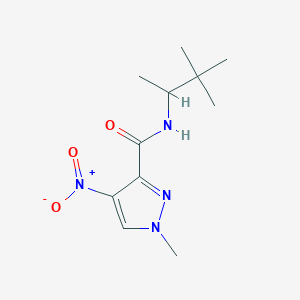
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-ethylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-ethylbutanamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-ethylbutanamide.
Substitution: Formation of N-(5-azido-2-methoxyphenyl)-2-ethylbutanamide or N-(5-thio-2-methoxyphenyl)-2-ethylbutanamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Similar structure but with a pentyl ester group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(5-2)13(16)15-11-8-10(14)6-7-12(11)17-3/h6-9H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
DLWXNRFNNMJMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957997.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958000.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide](/img/structure/B10958014.png)
![2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B10958019.png)
![Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B10958027.png)
![1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958036.png)
![N-(butan-2-yl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958061.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10958068.png)

![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B10958079.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10958085.png)
![4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10958090.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10958111.png)
![5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(1-naphthylimino)-1,3-thiazolidin-4-one](/img/structure/B10958114.png)
